molecular formula C12H17N B14700995 4-(5-Methylhex-4-en-2-yl)pyridine CAS No. 22253-28-7

4-(5-Methylhex-4-en-2-yl)pyridine

Cat. No.: B14700995
CAS No.: 22253-28-7
M. Wt: 175.27 g/mol
InChI Key: KHXLEVFGYBNMBE-UHFFFAOYSA-N
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Description

4-(5-Methylhex-4-en-2-yl)pyridine is an organic compound with the molecular formula C12H17N. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methylhex-4-en-2-yl)pyridine typically involves the reaction of pyridine with an appropriate alkylating agent. One common method is the alkylation of pyridine with 5-methylhex-4-en-2-yl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(5-Methylhex-4-en-2-yl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pyridine N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

4-(5-Methylhex-4-en-2-yl)pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(5-Methylhex-4-en-2-yl)pyridine involves its interaction with specific molecular targets and pathways. Pyridine derivatives are known to interact with various enzymes and receptors, modulating their activity. For example, the compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific alkyl substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other pyridine derivatives may not be suitable .

Properties

CAS No.

22253-28-7

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

4-(5-methylhex-4-en-2-yl)pyridine

InChI

InChI=1S/C12H17N/c1-10(2)4-5-11(3)12-6-8-13-9-7-12/h4,6-9,11H,5H2,1-3H3

InChI Key

KHXLEVFGYBNMBE-UHFFFAOYSA-N

Canonical SMILES

CC(CC=C(C)C)C1=CC=NC=C1

Origin of Product

United States

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